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molecular formula C8H10Cl2N2O B8303525 (+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-2-methyl-propan-1-ol

(+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-2-methyl-propan-1-ol

Cat. No. B8303525
M. Wt: 221.08 g/mol
InChI Key: DEUYGEMGEPLCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112676B2

Procedure details

A solution of diisopropylamine (1.1 mL; 7.85 mmol) (Aldrich) and freshly distilled tetrahydrofuran (15 mL) was cooled to −78° C. n-Butyllithium (2.5M in hexanes; 3.1 mL; 7.75 mmol) (Aldrich) was added dropwise and stirring continued for 40 minutes to prepare a LDA solution. 2,4-Dichloropyrimidine (0.50 g; 3.37 mmol) (Aldrich) in tetrahydrofuran (3 mL) was then added dropwise to this freshly prepared LDA solution over 15 minutes. After stirring for 40 minutes, isobutyraldehyde (0.61 mL; 6.72 mmol) (Aldrich) was added over 6 minutes and stirring continued for another 30 minutes. The reaction was quenched with the addition of 25% aqueous ammonium chloride solution (20 mL) and then diluted with ethyl acetate and water. The organic phase was washed with a second portion of aqueous ammonium chloride solution and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (Biotage 40S; 10:90 to 15:85 ethyl acetate-hexanes gradient) to give (±)-1-(2,4-dichloro-pyrimidin-5-yl)-2-methyl-propan-1-ol. (Yield 0.25 g; 33.4%).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.61 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[CH:25]=[CH:24][N:23]=1.[CH:29](=[O:33])[CH:30]([CH3:32])[CH3:31]>O1CCCC1>[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[C:25]([CH:29]([OH:33])[CH:30]([CH3:32])[CH3:31])=[CH:24][N:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.61 mL
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the addition of 25% aqueous ammonium chloride solution (20 mL)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with a second portion of aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Biotage 40S; 10:90 to 15:85 ethyl acetate-hexanes gradient)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)C(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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